methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Overview
Description
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate” is a chemical compound . It is also known by other synonyms such as “methyl 4-(2-methylpyrazol-3-yl)benzoate”, “4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester”, and "Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester" .
Synthesis Analysis
The synthesis of pyrazole-containing compounds has been a topic of interest in recent research. For instance, a study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical And Chemical Properties Analysis
“Methyl 4-(1H-pyrazol-5-yl)benzoate” has a molecular weight of 202.209 . It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±28.0 °C at 760 mmHg, and a flash point of 200.6±24.0 °C .Scientific Research Applications
Catalysis in Organic Synthesis
This compound has been utilized as a catalyst in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The use of this catalyst promotes high yields and short reaction times, which is crucial in the synthesis of complex organic molecules. The ability to reuse the catalyst without significant loss of activity also highlights its efficiency and potential for sustainable practices in organic synthesis.
Antioxidant and Anticancer Activities
Derivatives of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate have been synthesized and evaluated for their antioxidant and anticancer properties . These studies are significant as they contribute to the discovery of new therapeutic agents that can scavenge harmful free radicals and exhibit cytotoxicity against cancer cell lines, offering potential advancements in cancer treatment.
Antileishmanial and Antimalarial Evaluation
The compound’s derivatives have been assessed for their effectiveness against leishmaniasis and malaria . Research in this area is vital for developing new drugs to combat these diseases, especially in regions where they are endemic and pose significant health challenges.
Pharmaceutical Applications
Pyrazole derivatives, including those related to methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, have been incorporated into drugs with various therapeutic uses such as anti-inflammatory, analgesic, vasodilator, antidepressant, and even cancer treatment . The versatility of these compounds underscores their importance in the pharmaceutical industry.
Antimicrobial Activity
Studies have shown that certain modifications of this compound exhibit potent antimicrobial activity . This is particularly important in the era of increasing antibiotic resistance, highlighting the need for new compounds that can serve as the basis for the next generation of antibiotics.
Chemical Education
While not a direct application of the compound itself, the reactions and properties of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate serve as valuable educational examples in chemical education platforms like Khan Academy . They provide practical insights into organic chemistry concepts such as reactions at the benzylic position, which is fundamental knowledge for students and professionals in the field.
Future Directions
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides in recent years . Future research could explore the potential of “methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate” in these areas.
properties
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWEFGLTSTRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445051 | |
Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |
CAS RN |
179057-12-6 | |
Record name | Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179057-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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